molecular formula C27H34N2O5 B15093333 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid

Cat. No.: B15093333
M. Wt: 466.6 g/mol
InChI Key: ZKMWKHIVYXYTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hexanoic acid derivative featuring two amide bonds, with one amino group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis due to its stability under acidic conditions and selective removal under basic conditions (e.g., piperidine) . The hexanoylamino spacer may enhance solubility or serve as a linker in solid-phase synthesis.

Properties

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-3-5-15-23(25(30)28-24(26(31)32)16-6-4-2)29-27(33)34-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,3-6,15-17H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMWKHIVYXYTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCCC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid typically involves the protection of amino acids with the Fmoc group. The process begins with the reaction of fluorenylmethanol with phosgene to produce fluorenylmethoxycarbonyl chloride. This intermediate is then reacted with the amino acid to form the Fmoc-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of amino acids .

Chemical Reactions Analysis

Types of Reactions

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include the deprotected amino acid, various oxidized derivatives, and substituted compounds depending on the specific reaction conditions .

Scientific Research Applications

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the sequential addition of amino acids to form peptides. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Fmoc-Protected Lysine Derivatives

Lysine derivatives with Fmoc protection on the α-amino group and diverse ε-amino modifications are common in peptide chemistry:

Compound Name ε-Amino Protection Key Properties/Applications References
Fmoc-Lys(Tfa)-OH Trifluoroacetyl Acid-stable; Tfa removed via hydrazine
Fmoc-Lys(Ac)-OH Acetyl Moderate LogP (4.07); used in stepwise synthesis
Fmoc-Lys(Myr)-OH Tetradecanoyl Hydrophobic; LogP ~6.5; potential lipid anchor
Fmoc-Lys(Trt)-OH Trityl Acid-labile; compatible with Fmoc chemistry
Target Compound Hexanoylamino Dual amide bonds; spacer for conjugation

Key Differences :

  • The target compound lacks lysine’s ε-amino group but incorporates a hexanoylamino spacer, distinguishing it from lysine derivatives.
  • Unlike Fmoc-Lys(X)-OH analogues, its structure may enable unique applications in bioconjugation or polymer synthesis.

Other Fmoc-Protected Amino Acids

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
  • Features a piperazine ring, enhancing rigidity and altering solubility (PSA: 113.96 Ų vs. ~104 Ų for lysine derivatives) .
  • Used in modifying peptide backbones or as a building block for heterocyclic frameworks.
6-(tert-Butoxycarbonylamino)-2-Fmoc-aminohexanoic Acid
  • Dual protection (Boc and Fmoc) enables orthogonal deprotection strategies .
  • Boc is acid-labile (removed with TFA), contrasting with the target compound’s single Fmoc group.

Biological Activity

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid, commonly referred to as Fmoc-Nle-Nle-OH, is a synthetic amino acid derivative utilized primarily in peptide synthesis. This compound is characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group that plays a critical role in the synthesis of peptides and proteins. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C27H34N2O5
  • Molecular Weight : 466.57 g/mol
  • CAS Number : 112945-52-5

The primary mechanism of action for this compound involves its role as a protected amino acid in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the construction of complex peptide chains.

Peptide Synthesis

Fmoc-Nle-Nle-OH is widely used in peptide synthesis due to its ability to facilitate the formation of peptide bonds. The Fmoc protection allows for the sequential addition of amino acids, making it an essential building block in the development of therapeutic peptides.

Therapeutic Applications

  • Cancer Research :
    • Recent studies have highlighted the potential of peptides synthesized using Fmoc-Nle-Nle-OH as targeted therapies for cancer treatment. These peptides can be designed to interact with specific cellular receptors or pathways involved in tumor growth and metastasis.
  • Drug Delivery Systems :
    • Fmoc-Nle-Nle-OH has been explored in drug delivery systems where peptides are used to enhance the bioavailability and specificity of therapeutic agents. The ability to modify peptide sequences allows for tailored delivery mechanisms that improve treatment efficacy.
  • Protein Mimics :
    • The compound is also utilized to create synthetic peptides that mimic natural proteins, aiding in the study of protein interactions and functions within biological systems.

Case Studies

  • Study on Antitumor Activity :
    • A study published in bioRxiv investigated the antitumor properties of peptides synthesized using Fmoc-Nle-Nle-OH. The results indicated significant inhibition of tumor cell proliferation in vitro, suggesting potential applications in cancer therapy
      3
      .
  • Pharmacokinetics and Toxicology :
    • Research conducted on Sprague Dawley rats evaluated the pharmacokinetics (PK) and toxicity (tox) profiles of compounds derived from Fmoc-Nle-Nle-OH. Findings showed favorable PK profiles with minimal toxicity at therapeutic doses, supporting its safety for further development
      3
      .

Data Table: Comparison of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInhibition of tumor cell proliferationbioRxiv Study
3
Drug Delivery EfficacyEnhanced delivery mechanisms for therapeutic agentsPharmacokinetics Study
3
Protein InteractionMimicking natural proteins for interaction studiesVarious Studies

Q & A

Q. Key Considerations :

  • Monitor coupling efficiency via Kaiser test or HPLC .
  • Optimize solvent polarity to prevent aggregation (e.g., DMF for hydrophobic sequences) .

How can researchers purify this compound effectively?

Methodological Answer :
Purification involves:

  • Precipitation : Use cold ether to precipitate the crude product after cleavage .
  • Chromatography :
    • Reverse-phase HPLC : C18 column with gradient elution (0.1% TFA in H₂O/ACN) .
    • Ion-exchange : For charged derivatives under neutral pH conditions .
  • Lyophilization : After desalting, freeze-dry to obtain a stable powder .

Q. Troubleshooting :

  • Incomplete coupling: Repeat activation or switch to stronger agents (e.g., PyAOP) .

What stability considerations are critical for long-term storage?

Methodological Answer :
Stability is influenced by:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Moisture : Use desiccants (silica gel) to avoid Fmoc group degradation .
  • Light : Protect from UV exposure to prevent photooxidation .

Q. Data Contradiction Analysis :

  • Some SDS report stability under "normal conditions" , while others note decomposition above 200°C . Validate storage via periodic HPLC analysis.

How should researchers validate the compound’s purity and structural integrity?

Q. Advanced Methodological Answer :

  • Analytical Techniques :
    • HPLC : Use C18 columns with UV detection (220 nm for Fmoc absorption) .
    • MALDI-TOF MS : Confirm molecular weight (±1 Da tolerance) .
    • NMR : Analyze ¹H/¹³C spectra for backbone integrity (e.g., δ 4.3 ppm for α-proton) .

Q. Validation Protocol :

Compare retention time with a certified reference standard.

Use spiking experiments to confirm peak identity .

How to resolve discrepancies in reported reactivity or toxicity data?

Advanced Methodological Answer :
Discrepancies arise from:

  • Structural variations : Substituents (e.g., methyl groups) alter toxicity profiles .
  • Impurities : Residual TFA or coupling agents may inflate hazard classifications .

Q. Resolution Strategy :

  • Conduct batch-specific testing (e.g., acute toxicity assays per OECD 423).
  • Cross-reference SDS from multiple vendors to identify consensus hazards .

What safety protocols are essential during handling?

Q. Basic Guidelines :

  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols .
  • First Aid : For skin contact, wash with soap/water; eye exposure requires 15-min rinse .

Q. Advanced Methodological Answer :

  • Co-solvents : Add DMSO (≤10%) to enhance solubility .
  • pH adjustment : Use 0.1 M NH₄HCO₃ (pH 8.5) for carboxylate ionization .
  • Surfactants : Triton X-100 (0.01%) for hydrophobic interactions .

Q. Experimental Design :

  • Screen solubility via turbidity assays across pH 3–10 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.